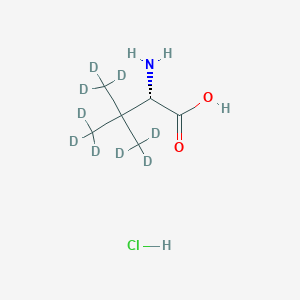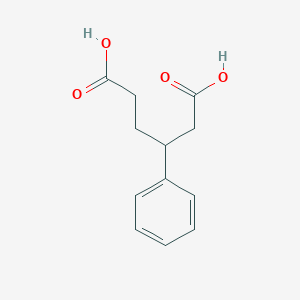
(4-Benzylpiperidin-1-yl)(3-fluoro-4-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylpiperidin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone: is a chemical compound with the molecular formula C19H20FNO2 and a molecular weight of 324.38 g/mol . This compound is known for its unique structural features, which include a benzyl group attached to a piperidine ring and a fluorinated phenyl ring with a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the following steps:
Benzylpiperidine Synthesis: Piperidine is benzylated using benzyl chloride in the presence of a base such as triethylamine.
Fluorination: The phenyl ring is fluorinated using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reaction: The benzylpiperidine and fluorinated phenol are coupled using a carbonylating agent such as phosgene or triphosgene.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and safety. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also common to minimize environmental impact.
Chemical Reactions Analysis
(4-Benzylpiperidin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The fluorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or alcohols, and polar aprotic solvents.
Major Products Formed:
Carboxylic Acid: From oxidation of the hydroxyl group.
Phenol: From reduction of the fluorine atom.
Substituted Benzyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways Involved: Modulation of signaling pathways related to inflammation, pain, and other physiological processes.
Comparison with Similar Compounds
(4-Benzylpiperidin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone: is unique due to its specific structural features. Similar compounds include:
(4-Benzylpiperidin-1-yl)(4-fluorophenyl)methanone: Similar structure but without the hydroxyl group.
(4-Benzylpiperidin-1-yl)(3-fluorophenyl)methanone: Similar structure but with a different position of the fluorine atom.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of (4-Benzylpiperidin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone .
Properties
Molecular Formula |
C19H20FNO2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C19H20FNO2/c20-17-13-16(6-7-18(17)22)19(23)21-10-8-15(9-11-21)12-14-4-2-1-3-5-14/h1-7,13,15,22H,8-12H2 |
InChI Key |
AINWRGCHHJPLGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



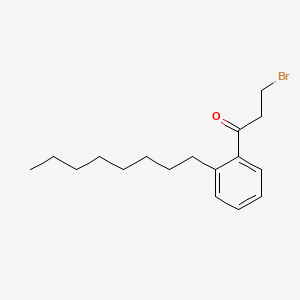
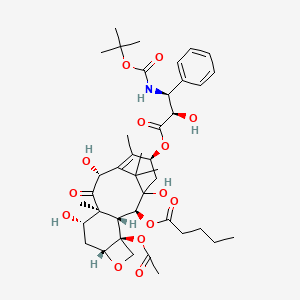
![2-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3,5-diiodophenyl]acetic acid](/img/structure/B15352650.png)

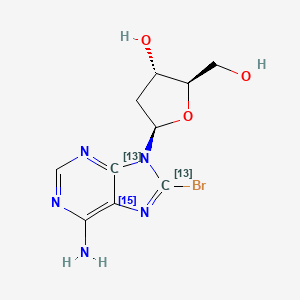



![Methyl 2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoate](/img/structure/B15352668.png)

